4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one
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Overview
Description
4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one is a complex organic compound that belongs to the class of quinoline and coumarin derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3,4-dihydroquinolin-2(1H)-one with chromen-2-one derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as indium(III) chloride and requires heating at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or chromenone moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydroquinolin-2(1H)-one: A precursor in the synthesis of 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one.
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.
Coumarin derivatives: Widely studied for their anticoagulant and anti-inflammatory activities.
Uniqueness
This compound is unique due to its combined quinoline and coumarin structure, which imparts a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H17NO3/c1-22-14-8-9-16-13(11-14)5-4-10-20(16)17-12-19(21)23-18-7-3-2-6-15(17)18/h2-3,6-9,11-12H,4-5,10H2,1H3 |
InChI Key |
SPAMYFYFUGDCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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